(4-Nitrophenyl)acetone oxime
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Overview
Description
(4-Nitrophenyl)acetone oxime is an organic compound that belongs to the class of oximes. Oximes are characterized by the presence of a hydroxylamine functional group attached to a carbon atom through a double bond. This compound is particularly notable for its nitro group attached to the phenyl ring, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: (4-Nitrophenyl)acetone oxime can be synthesized through the condensation of (4-nitrophenyl)acetone with hydroxylamine. The reaction typically involves the following steps:
- Dissolve (4-nitrophenyl)acetone in an appropriate solvent such as ethanol.
- Add hydroxylamine hydrochloride to the solution.
- Adjust the pH of the reaction mixture to around 6-7 using a base such as sodium acetate.
- Stir the reaction mixture at room temperature for several hours.
- Isolate the product by filtration and recrystallization.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: (4-Nitrophenyl)acetone oxime undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Reduction: The oxime group can be reduced to an amine using reagents like sodium borohydride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed:
Oxidation: (4-Aminophenyl)acetone.
Reduction: (4-Nitrophenyl)acetone amine.
Substitution: Various substituted (4-nitrophenyl)acetone derivatives.
Scientific Research Applications
(4-Nitrophenyl)acetone oxime has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4-nitrophenyl)acetone oxime involves its interaction with molecular targets such as enzymes. The oxime group can form stable complexes with metal ions, influencing enzyme activity. Additionally, the nitro group can undergo reduction to form reactive intermediates that interact with biological molecules.
Comparison with Similar Compounds
(4-Nitrophenyl)acetone: Lacks the oxime group but shares the nitro and phenyl functionalities.
(4-Nitrophenyl)acetone amine: Formed by the reduction of the oxime group to an amine.
(4-Aminophenyl)acetone: Formed by the reduction of the nitro group to an amino group.
Uniqueness: (4-Nitrophenyl)acetone oxime is unique due to the presence of both the nitro and oxime groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
(NE)-N-[1-(4-nitrophenyl)propan-2-ylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O3/c1-7(10-12)6-8-2-4-9(5-3-8)11(13)14/h2-5,12H,6H2,1H3/b10-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQRHESZBGLEFO-JXMROGBWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NO)CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\O)/CC1=CC=C(C=C1)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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